![molecular formula C13H17ClFNO B2447846 [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride CAS No. 2503204-60-0](/img/structure/B2447846.png)

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

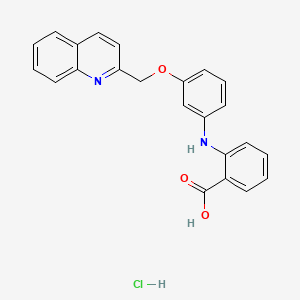

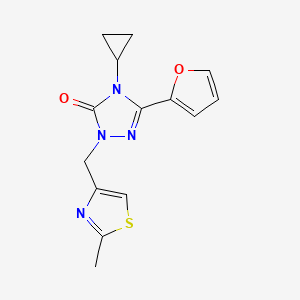

“[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2503204-60-0 . It has a molecular weight of 257.74 .

Molecular Structure Analysis

The molecular formula of this compound is C13H17ClFNO . The InChI code is 1S/C13H16FNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

A significant application of the compound is in the development of radioligands for positron emission tomography (PET) imaging. A study by Roger et al. (2006) focused on synthesizing a related compound, [18F]F2PhEP, which is an α4β2-selective nicotinic acetylcholine receptor antagonist, useful for PET imaging (Roger et al., 2006).

Novel Synthetic Pathways in Organic Chemistry

The compound and its derivatives are explored for innovative synthetic pathways. Krow et al. (2004) investigated stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, providing insights into complex organic synthesis processes (Krow et al., 2004).

Enantioselective Synthesis

Vale et al. (2006) explored the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives, demonstrating the potential of these compounds in asymmetric synthesis, which is crucial in pharmaceutical research (Vale et al., 2006).

Exploration in Aromatase Inhibition

Research by Staněk et al. (1991) involved testing derivatives of the compound for their inhibition of human placental aromatase, an enzyme involved in estrogen production. This has implications for the development of drugs for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Research in Beta-Lactamase Inhibitors

The compound's derivatives have been investigated as potential beta-lactamase inhibitors. Hunt and Zomaya (1982) developed methods for preparing various derivatives, contributing to the development of new antibiotics (Hunt & Zomaya, 1982).

Development of Novel Drug Molecules

The compound's framework has been utilized in the synthesis of diverse drug molecules. Garsi et al. (2022) reported a method to create C-3 disubstituted derivatives as potential drug candidates, showcasing the versatility of this chemical structure (Garsi et al., 2022).

Anti-Influenza Virus Activity

Oka et al. (2001) discovered that certain derivatives of the compound exhibit potent anti-influenza A virus activity, highlighting its potential in antiviral drug development (Oka et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHHJLJCRWFDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(CNC2)C3=CC=C(C=C3)F)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)

![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2447775.png)

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)